1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole
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Overview
Description
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine and imidazole moieties. One common approach is to first synthesize the azetidine ring by reacting 3-fluoro-4-methoxybenzoyl chloride with an appropriate azetidine precursor under controlled conditions. The resulting intermediate is then coupled with an imidazole derivative through a series of reactions involving nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
Uniqueness
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to its specific structural features, such as the presence of the azetidine ring and the 3-fluoro-4-methoxybenzoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16FN3O2 |
---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C15H16FN3O2/c1-21-14-3-2-12(6-13(14)16)15(20)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3 |
InChI Key |
MJPDFWCDTVOSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=CN=C3)F |
Origin of Product |
United States |
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